TMIB's reactivity towards various functional groups makes it a useful intermediate or starting material in organic synthesis. Its iodine atom can be readily replaced with other functional groups, such as amines, alcohols, or alkenes, using different reaction conditions. This versatility allows chemists to introduce diverse functionalities into complex molecules [, 3].
For example, one study utilized TMIB as a key precursor in the synthesis of novel mesitylene-based ionic liquids, which are potential candidates for electrolytes in dye-sensitized solar cells [].
2,4,6-Trimethyliodobenzene is an organic compound with the molecular formula and a molecular weight of 246.09 g/mol. It is also known by several synonyms, including Iodomesitylene and Mesityliodine. This compound typically appears as a yellow crystalline solid with a melting point ranging from 28 to 32 °C and a boiling point of approximately 250 °C. It is sensitive to light and should be stored in a cool, dark place to prevent degradation .
The synthesis of 2,4,6-Trimethyliodobenzene can be achieved through several methods:
A typical reaction setup may include mixing mesitylene with iodine in the presence of an acid catalyst under controlled temperature conditions.
2,4,6-Trimethyliodobenzene is primarily used in organic synthesis as a reagent or reactant. Its applications include:
Several compounds share structural similarities with 2,4,6-Trimethyliodobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Mesitylene | Parent compound; no halogen substituent | |
2-Iodomesitylene | Similar structure but different iodine positioning | |
1-Iodomesitylene | Iodine at the first position; alters reactivity | |
2,4-Dimethylphenyl iodide | Fewer methyl groups; different steric hindrance |
Uniqueness: The unique arrangement of three methyl groups at the 2-, 4-, and 6-positions of the benzene ring distinguishes 2,4,6-Trimethyliodobenzene from its analogs. This arrangement influences its chemical reactivity and physical properties significantly compared to other halogenated derivatives.
Irritant